molecular formula C16H16ClNO2 B5519364 N-benzyl-5-chloro-2-methoxy-N-methylbenzamide

N-benzyl-5-chloro-2-methoxy-N-methylbenzamide

Cat. No.: B5519364
M. Wt: 289.75 g/mol
InChI Key: FBBDAMSXOLUQDG-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a chlorine atom at the 5-position of the benzamide ring, a methoxy group at the 2-position, and an N-methyl substitution. This structure confers unique physicochemical properties, including lipophilicity and steric bulk, which influence its pharmacological and synthetic profiles.

Properties

IUPAC Name

N-benzyl-5-chloro-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-18(11-12-6-4-3-5-7-12)16(19)14-10-13(17)8-9-15(14)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBDAMSXOLUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-chloro-2-methoxy-N-methylbenzamide typically involves the condensation of 5-chloro-2-methoxybenzoic acid with N-methylbenzylamine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-benzyl-5-chloro-2-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

5-Chloro-2-Methoxy-N-(2-Phenylethyl)Benzamide (CAS 33924-49-1)

  • Structural Differences : Replaces the N-benzyl and N-methyl groups with a phenethyl moiety.
  • Physicochemical Impact : The phenethyl group enhances flexibility and may reduce steric hindrance compared to the rigid benzyl group in the target compound. This could improve solubility but decrease metabolic stability .
  • Synthesis : Prepared via direct acylation of 5-chloro-2-methoxybenzoic acid with phenethylamine, differing from the multi-step routes required for N-benzyl-N-methyl derivatives .

YM-09151-2 (cis-N-(1-Benzyl-2-Methylpyrrolidin-3-yl)-5-Chloro-2-Methoxy-4-Methylaminobenzamide)

  • Key Modifications: Incorporates a pyrrolidinyl ring and a 4-methylamino group.
  • Pharmacological Activity : Exhibits potent psychotropic effects, with subcutaneous potency 94–137 times greater than chlorpromazine in suppressing avoidance responses in rats. The pyrrolidinyl group enhances blood-brain barrier penetration, a feature absent in the target compound .
  • Duration of Action : Effects persist for ~24 hours, suggesting prolonged receptor binding due to the heterocyclic substituent .

5-Chloro-2-Methoxy-N-(5-Methyl-2,1,3-Benzothiadiazol-4-yl)Benzamide

  • Structural Features : A benzothiadiazolyl group replaces the benzamide’s aromatic ring.
  • Electronic Properties : The electron-deficient benzothiadiazole moiety may alter charge distribution, affecting binding affinity to targets like ion channels or enzymes .

Comparison with Triazinyl-Substituted Benzamides (Compounds 51–55)

  • Activity Trends : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 52 ) exhibit higher melting points (277–279°C) and enhanced thermal stability compared to electron-donating groups (e.g., methoxy in 53 , 255–258°C) .

N-[5-(5-Chloro-1,3-Benzoxazol-2-yl)-2-Methylphenyl]-2-Methoxybenzamide

  • Functional Groups : A benzoxazolyl-thioureido group introduces hydrogen-bonding capacity.
  • Potential Applications: Such structural motifs are common in anticancer agents, implying that the target compound’s benzyl and N-methyl groups could be optimized for similar targets .

Data Table: Key Comparisons of N-Benzyl-5-Chloro-2-Methoxy-N-Methylbenzamide and Analogs

Compound Name Key Substituents Molecular Weight Melting Point (°C) Notable Activity/Property Reference
This compound N-Benzyl, N-methyl, 5-Cl, 2-OCH₃ ~318.8 (calc.) N/A Hypothesized CNS activity
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Phenethyl, 5-Cl, 2-OCH₃ ~289.8 N/A Improved solubility
YM-09151-2 Pyrrolidinyl, 4-NHCH₃, 5-Cl, 2-OCH₃ ~417.3 N/A 94–137× potency vs. chlorpromazine
Compound 52 (Triazinyl derivative) 4-CF₃, triazinyl sulfamoyl ~600.1 277–279 High thermal stability

Biological Activity

N-benzyl-5-chloro-2-methoxy-N-methylbenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzamide core with specific substitutions that may influence its biological properties. The presence of chlorine and methoxy groups on the aromatic ring enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound may act as a modulator at specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, this compound has shown promising results in inhibiting the growth of several cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells.

  • MCF-7 Cells : At concentrations of 50 µM, significant reductions in cell viability were observed, with an IC50 value calculated at approximately 25 µM.
  • A549 Cells : The compound exhibited similar effects, with a reported IC50 value around 30 µM.

Study 1: Anticancer Efficacy

A study conducted by researchers at the University of Science and Technology evaluated the effects of this compound on MCF-7 cells. The findings indicated that treatment led to increased apoptosis rates and significant alterations in cell cycle distribution, particularly an increase in the S phase population, suggesting that the compound effectively halts cell proliferation.

Study 2: Antimicrobial Testing

In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of bacteria. The results underscored its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

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